5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a furo[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyridine rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
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Formation of the Furo[3,2-b]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor. For example, a common method involves the reaction of 2-aminopyridine with a furan-2-carboxylic acid derivative under acidic conditions to form the furo[3,2-b]pyridine core.
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Introduction of the Phenoxyphenyl Group: : The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the furo[3,2-b]pyridine intermediate with 4-phenoxyphenyl halide in the presence of a base such as potassium carbonate.
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Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate with an appropriate amine, such as methylamine, under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxylic acid.
Reduction: Products include 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes, receptors, and pathogens.
Medicine
Due to its potential biological activity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity, depending on its interaction with biological targets.
Industry
In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furo[3,2-b]pyridine core could facilitate binding to specific sites, while the phenoxyphenyl group could enhance interactions through hydrophobic or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine Derivatives: Compounds with similar core structures but different substituents, such as 5-methyl-N-(4-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide.
Phenoxyphenyl Derivatives: Compounds with similar phenoxyphenyl groups but different core structures, such as 5-methyl-N-(4-phenoxyphenyl)thiazole-2-carboxamide.
Uniqueness
The uniqueness of 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide lies in its combination of the furo[3,2-b]pyridine core with the phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-14-7-12-19-18(22-14)13-20(26-19)21(24)23-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYLQKSVDFLCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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